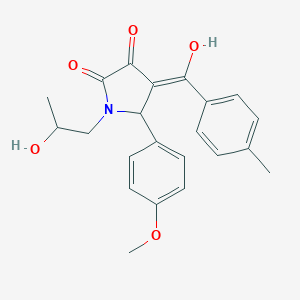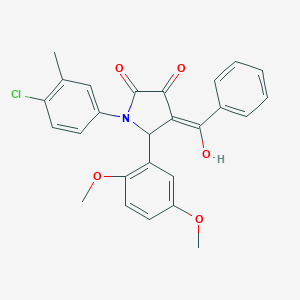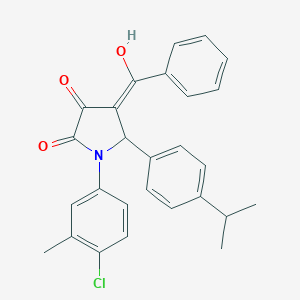![molecular formula C30H40N2O3 B282257 4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282257.png)
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as BDP and is known for its unique structure and properties.
科学的研究の応用
BDP has shown potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. BDP has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. Its unique structure and properties make it a promising candidate for drug development.
作用機序
The mechanism of action of BDP is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. BDP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation in animal models of inflammatory diseases such as arthritis. BDP has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, BDP has been reported to have antibacterial properties.
実験室実験の利点と制限
BDP has several advantages for use in lab experiments. Its unique structure and properties make it a promising candidate for drug development. BDP has also been shown to have low toxicity, making it a safe option for use in lab experiments. However, the synthesis of BDP is a complex process, and the purity of the final product is crucial for its use in scientific research.
将来の方向性
There are several future directions for research on BDP. One area of interest is the development of BDP-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of BDP. Future research could also investigate the use of BDP as a diagnostic tool for detecting cancer cells. Overall, BDP is a promising compound that has the potential to make significant contributions to the field of medicinal chemistry.
合成法
The synthesis of BDP is a complex process that involves several chemical reactions. The most commonly used method for synthesizing BDP is the Hantzsch reaction. This reaction involves the condensation of 4-ethylbenzaldehyde, ethyl acetoacetate, and dibutylamine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain BDP. The purity of the final product is crucial for its use in scientific research.
特性
分子式 |
C30H40N2O3 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC名 |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H40N2O3/c1-4-7-19-31(20-8-5-2)21-12-22-32-27(24-17-15-23(6-3)16-18-24)26(29(34)30(32)35)28(33)25-13-10-9-11-14-25/h9-11,13-18,27,33H,4-8,12,19-22H2,1-3H3/b28-26+ |
InChIキー |
UCWLESOEORRRSY-BYCLXTJYSA-N |
異性体SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
正規SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)
![4-(3-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282177.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282183.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)
![4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282187.png)


![4-benzoyl-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282195.png)


